Ethyl 7-fluoroindoline-2-carboxylate is a fluorinated derivative of indole, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is particularly significant due to its potential in the development of pharmaceuticals, where fluorinated compounds often exhibit enhanced metabolic stability and bioactivity. The presence of the fluorine atom in the ethyl 7-fluoroindoline-2-carboxylate structure contributes to its unique chemical properties, making it a valuable compound in both research and industrial applications.
Ethyl 7-fluoroindoline-2-carboxylate can be synthesized through established organic chemistry methods, primarily the Fischer indole synthesis, which involves the reaction of arylhydrazines with ketones under acidic conditions. This method is well-documented and widely used for producing various indole derivatives.
Ethyl 7-fluoroindoline-2-carboxylate belongs to the class of fluorinated indole derivatives, which are known for their significant roles in both natural products and synthetic compounds. These compounds are classified based on their structural features and functional groups, contributing to their biological activities and chemical reactivity.
The synthesis of ethyl 7-fluoroindoline-2-carboxylate typically employs the Fischer indole synthesis. This method involves several steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Common solvents include ethanol or acetic acid, and catalysts may be employed to enhance reaction rates.
The molecular formula of ethyl 7-fluoroindoline-2-carboxylate is , with a molecular weight of approximately 209.22 g/mol. The compound features an indole core with a carboxylate ester group and a fluorine substituent at the 7-position.
Property | Data |
---|---|
Molecular Formula | C₁₁H₁₂FNO₂ |
Molecular Weight | 209.22 g/mol |
IUPAC Name | Ethyl 7-fluoroindoline-2-carboxylate |
InChI | InChI=1S/C11H12FNO2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-5,9,13H,2,6H2,1H3 |
InChI Key | LIWOGGVRGLFUKQ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1CC2=C(N1)C(=CC=C2)F |
Ethyl 7-fluoroindoline-2-carboxylate is involved in various chemical reactions:
Common reagents used include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions.
The mechanism of action for ethyl 7-fluoroindoline-2-carboxylate involves its interaction with various biological targets. The presence of the fluorine atom enhances binding affinity to specific receptors or enzymes, thereby increasing biological activity. This compound has shown potential as an antiviral and antimicrobial agent by inhibiting certain enzymes critical for pathogen survival or proliferation.
The pathways involved in its action may vary based on the specific application but generally include enzyme inhibition or disruption of cellular processes.
Ethyl 7-fluoroindoline-2-carboxylate exhibits several notable physical properties:
The chemical properties include:
Relevant data include boiling point predictions around under certain conditions .
Ethyl 7-fluoroindoline-2-carboxylate has several scientific applications:
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: